molecular formula C24H28F3N3O3 B11502026 N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide

Cat. No.: B11502026
M. Wt: 463.5 g/mol
InChI Key: CCVVZPYISQMJRD-UHFFFAOYSA-N
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Description

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide is a complex organic compound that features a unique structure combining adamantane, imidazolidinone, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide typically involves multiple steps:

    Formation of Adamantane Derivative: The adamantane moiety is functionalized to introduce a propyl group.

    Imidazolidinone Formation: The functionalized adamantane is reacted with appropriate reagents to form the imidazolidinone ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group is achieved using reagents such as trifluoromethyl iodide under specific conditions.

    Benzamide Coupling: The final step involves coupling the imidazolidinone derivative with benzoyl chloride to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[1-(Adamantan-1-YL)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide
  • N-{1-[1-(Adamantan-1-YL)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide

Uniqueness

N-{1-[1-(Adamantan-1-YL)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-YL}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantane moiety enhances its stability and lipophilicity, while the trifluoromethyl group increases its metabolic stability and bioavailability.

Properties

Molecular Formula

C24H28F3N3O3

Molecular Weight

463.5 g/mol

IUPAC Name

N-[1-[1-(1-adamantyl)propyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C24H28F3N3O3/c1-2-18(22-11-14-8-15(12-22)10-16(9-14)13-22)30-20(32)23(24(25,26)27,29-21(30)33)28-19(31)17-6-4-3-5-7-17/h3-7,14-16,18H,2,8-13H2,1H3,(H,28,31)(H,29,33)

InChI Key

CCVVZPYISQMJRD-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)N4C(=O)C(NC4=O)(C(F)(F)F)NC(=O)C5=CC=CC=C5

Origin of Product

United States

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